molecular formula C7H9OPS B14662686 Phosphinothioic acid, methylphenyl- CAS No. 38607-73-7

Phosphinothioic acid, methylphenyl-

Cat. No.: B14662686
CAS No.: 38607-73-7
M. Wt: 172.19 g/mol
InChI Key: YJQSLWZHGBMMFJ-UHFFFAOYSA-N
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Description

Phosphinothioic acid, methylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphinothioic acid, methylphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). For instance, the interaction of chlorophosphines with methylmagnesium bromide can yield the desired phosphinothioic acid .

Industrial Production Methods: In industrial settings, the production of phosphinothioic acid, methylphenyl- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Phosphinothioic acid, methylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acids .

Scientific Research Applications

Phosphinothioic acid, methylphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphinothioic acid, methylphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The P-S bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: Phosphinothioic acid, methylphenyl- is unique due to its P-S bond, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic and catalytic applications .

Properties

CAS No.

38607-73-7

Molecular Formula

C7H9OPS

Molecular Weight

172.19 g/mol

IUPAC Name

hydroxy-methyl-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H9OPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,10)

InChI Key

YJQSLWZHGBMMFJ-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(C1=CC=CC=C1)O

Origin of Product

United States

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